8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one
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Overview
Description
8-(2-Methoxyethyl)-6-azaspiro[34]octan-7-one is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one typically involves the formation of the spirocyclic core followed by the introduction of the methoxyethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential as a drug candidate due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to act as a sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids and prevent opioid tolerance . The compound binds to the sigma-1 receptor, inhibiting its activity and modulating pain perception pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spirocyclic core but lacks the methoxyethyl group.
2-Azabicyclo[3.2.1]octane: This compound has a bicyclic structure with a nitrogen atom but differs in the ring fusion and functional groups.
Uniqueness
8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic and bicyclic compounds, potentially offering unique advantages in drug development and other applications.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
8-(2-methoxyethyl)-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C10H17NO2/c1-13-6-3-8-9(12)11-7-10(8)4-2-5-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
SBBRPEGMROXZBT-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1C(=O)NCC12CCC2 |
Origin of Product |
United States |
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